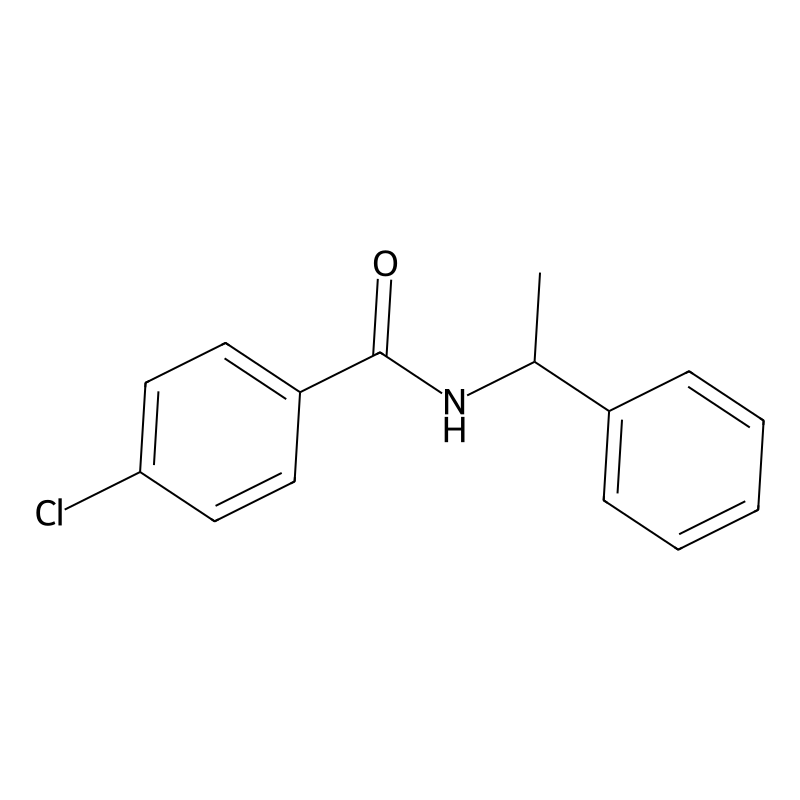

4-chloro-N-(1-phenylethyl)benzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-chloro-N-(1-phenylethyl)benzamide is an organic compound characterized by its amide functional group, where a 4-chloro substituent is attached to the benzene ring. The molecular formula is C15H16ClN, and it has a molecular weight of approximately 259.75 g/mol. This compound features a phenylethyl group attached to the nitrogen atom of the amide, contributing to its unique properties and potential applications.

The reaction mechanism typically involves the formation of a cationic intermediate followed by nucleophilic attack by the amine component, leading to amide formation. The presence of chlorine enhances electrophilic character, making the compound suitable for further derivatization.

Ritter Reaction

The Ritter reaction is a prominent method for synthesizing 4-chloro-N-(1-phenylethyl)benzamide. In this process:

- Reactants: Benzonitrile and 1-phenylethyl acetate.

- Catalyst: Iodine or other halogenated compounds.

- Conditions: Typically heated at around 80°C for several hours.

This method yields high purity and good yields of the desired amide .

Alternative Methods

Other methods include:

- Direct amidation: Using N-chlorophthalimide and triphenylphosphine to generate intermediates that can be converted into amides .

- Acid-catalyzed reactions: Utilizing acid chlorides in the presence of amines under controlled conditions to form amides directly.

4-chloro-N-(1-phenylethyl)benzamide has potential applications in:

- Pharmaceuticals: As a precursor for developing analgesic and anti-inflammatory drugs.

- Chemical Research: In synthetic organic chemistry for creating more complex molecules through further functionalization.

- Material Science: Potential use in polymer chemistry due to its structural properties.

Studies on similar compounds suggest that 4-chloro-N-(1-phenylethyl)benzamide may interact with various biological targets, including enzymes involved in pain signaling pathways. Its unique structure allows it to bind selectively to certain receptors, potentially leading to therapeutic effects. Further research is warranted to elucidate these interactions fully.

Several compounds share structural similarities with 4-chloro-N-(1-phenylethyl)benzamide. Here is a comparison:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(1-phenylethyl)benzamide | No chlorine substituent | Potentially less reactive |

| 2-chloro-N-(1-phenylethyl)acetamide | Chlorine at position 2 | Different reactivity profile |

| N-benzyl-4-bromobenzamide | Bromine instead of chlorine | Different halogen effects |

| N-(1-naphthalenyl)benzamide | Naphthalene instead of phenyl | Enhanced aromatic stability |

Uniqueness of 4-chloro-N-(1-phenylethyl)benzamide:

The presence of the chlorine atom at the para position on the benzene ring enhances its electrophilic character, making it more reactive compared to its non-chlorinated analogs. This property may contribute to its potential biological activities and applications in drug development.